molecular formula C₂₀H₂₅N₇O₈ B151615 3'-(3-(3-Azido-2,3-dideoxy-beta-D-erythro-pentofuranosyl)-3,6-dihydro-5-methyl-2,6-dioxo-1(2H)-pyrimidinyl)-3'-deoxythymidine CAS No. 148665-49-0

3'-(3-(3-Azido-2,3-dideoxy-beta-D-erythro-pentofuranosyl)-3,6-dihydro-5-methyl-2,6-dioxo-1(2H)-pyrimidinyl)-3'-deoxythymidine

Cat. No.: B151615
CAS No.: 148665-49-0
M. Wt: 491.5 g/mol
InChI Key: FOSHPJRCRHGLRP-KPRKPIBOSA-N
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Description

3'-(3-(3-Azido-2,3-dideoxy-beta-D-erythro-pentofuranosyl)-3,6-dihydro-5-methyl-2,6-dioxo-1(2H)-pyrimidinyl)-3'-deoxythymidine, also known as this compound, is a useful research compound. Its molecular formula is C₂₀H₂₅N₇O₈ and its molecular weight is 491.5 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

Zidovudine impurity G, also known as Zidovudine, primarily targets the Human Immunodeficiency Virus Type 1 (HIV-1) . The primary target within the virus is the reverse transcriptase enzyme , which is crucial for the replication of the virus.

Mode of Action

Zidovudine is a nucleoside reverse transcriptase inhibitor (NRTI) . It is phosphorylated to active metabolites that compete for incorporation into viral DNA . These metabolites inhibit the HIV reverse transcriptase enzyme competitively and act as a chain terminator of DNA synthesis . This means that once the metabolites are incorporated into the viral DNA, they prevent the addition of further nucleotides, thus terminating the DNA chain and preventing the replication of the virus .

Biochemical Pathways

Zidovudine is incorporated into the viral DNA, blocking the uptake of thymidine into the retroviral DNA . This prevents the formation of phosphodiester linkages needed for the completion of nucleic acid chains . The triphosphate form of Zidovudine is the active form of the drug . It competes well with thymidine 5’-triphosphate for binding to the HIV reverse transcriptase and also functions as an alternative substrate .

Pharmacokinetics

Zidovudine is absorbed completely following oral administration, and its systemic availability is around 75% . It is metabolized in the liver and excreted through the kidneys and bile duct . The elimination half-life of Zidovudine is between 0.5 to 3 hours .

Result of Action

The result of Zidovudine’s action is the inhibition of HIV replication, which improves immunologic function, partially reverses the HIV-induced neurological dysfunction, and improves certain other clinical abnormalities associated with AIDS . Its principal toxic effect is dose-dependent suppression of bone marrow, resulting in anemia and leukopenia .

Action Environment

The action of Zidovudine can be influenced by environmental factors. For instance, under hydrolytic and photolytic conditions, Zidovudine can degrade into potentially toxic products . Therefore, the storage and handling conditions of the drug can significantly impact its efficacy and safety.

Properties

IUPAC Name

1-[(2R,4S,5S)-4-azido-5-(hydroxymethyl)oxolan-2-yl]-3-[(2S,3S,5R)-2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]-5-methylpyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N7O8/c1-9-5-25(19(32)22-17(9)30)16-4-12(14(8-29)35-16)27-18(31)10(2)6-26(20(27)33)15-3-11(23-24-21)13(7-28)34-15/h5-6,11-16,28-29H,3-4,7-8H2,1-2H3,(H,22,30,32)/t11-,12-,13+,14+,15+,16+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOSHPJRCRHGLRP-KPRKPIBOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)N3C(=O)C(=CN(C3=O)C4CC(C(O4)CO)N=[N+]=[N-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)N3C(=O)C(=CN(C3=O)[C@H]4C[C@@H]([C@H](O4)CO)N=[N+]=[N-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N7O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

148665-49-0
Record name Zidovudine impurity G [USP-MC]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148665490
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3'-(3-(3-AZIDO-2,3-DIDEOXY-.BETA.-D-ERYTHRO-PENTOFURANOSYL)-3,6-DIHYDRO-5-METHYL-2,6-DIOXO-1(2H)-PYRIMIDINYL)-3'-DEOXYTHYMIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WF6985DLTU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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